Naphthalen-1-yl ethenylcarbamate

Description

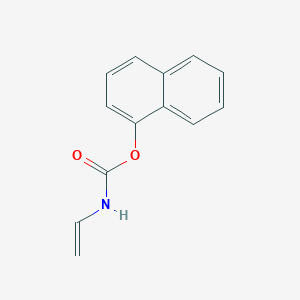

Naphthalen-1-yl ethenylcarbamate (C13H11NO2) is a carbamate derivative featuring a naphthalene core substituted with an ethenylcarbamate group. Carbamates are well-known for their diverse biological activities, including antimicrobial, insecticidal, and enzymatic inhibitory properties.

Properties

CAS No. |

88309-46-0 |

|---|---|

Molecular Formula |

C13H11NO2 |

Molecular Weight |

213.23 g/mol |

IUPAC Name |

naphthalen-1-yl N-ethenylcarbamate |

InChI |

InChI=1S/C13H11NO2/c1-2-14-13(15)16-12-9-5-7-10-6-3-4-8-11(10)12/h2-9H,1H2,(H,14,15) |

InChI Key |

ZOLXLJDUUXZNPW-UHFFFAOYSA-N |

Canonical SMILES |

C=CNC(=O)OC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Naphthalen-1-yl ethenylcarbamate typically involves the reaction of naphthalene derivatives with ethenylcarbamate precursors. One common method involves the use of solid sodium hydroxide as a base in the presence of ethanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Naphthalen-1-yl ethenylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Naphthalen-1-yl ethenylcarbamate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other naphthalene derivatives. In biology, it has been studied for its antimicrobial and antioxidant properties . In medicine, it is being explored for its potential use in drug development due to its cytotoxic and anti-inflammatory activities . Additionally, it has industrial applications in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl ethenylcarbamate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the growth of certain fungi by disrupting their cell wall synthesis and metabolism . The compound’s effects are mediated through its binding to key enzymes and receptors involved in these pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of carbamates is highly dependent on substituents. Key comparisons include:

Key Observations :

- Ethenyl vs.

- Chlorinated Derivatives : The addition of trichlorophenyl groups () significantly enhances antibacterial potency, suggesting that electron-withdrawing substituents improve target binding.

Physicochemical Properties

- Lipophilicity : Ethylcarbamates (logP ~3.2) exhibit optimal balance between solubility and membrane penetration. Ethenylcarbamates likely have lower logP values, which could reduce cytotoxicity (Selectivity Index >20 in some cases) but may limit bioavailability .

- Cytotoxicity: In THP-1 cells, ethylcarbamates showed SI >20, while heptylcarbamates (higher logP) had reduced SI due to non-specific membrane disruption .

Structural and Crystallographic Insights

- Naphthalene Conformation : Planar naphthalene rings (as seen in ) facilitate stacking interactions with bacterial enzymes or DNA. The ethenyl group may introduce slight torsional strain, altering binding geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.